molecular formula C10H13N3 B11809206 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile

Cat. No.: B11809206
M. Wt: 175.23 g/mol
InChI Key: RTOIZIFPPKBHQM-UHFFFAOYSA-N
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Description

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an ethyl(methyl)amino group attached to the 6th position and a methyl group attached to the 4th position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylnicotinonitrile with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylamino)-4-methylnicotinonitrile
  • 6-(Ethylamino)-4-methylnicotinonitrile
  • 4-Methylnicotinonitrile

Uniqueness

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile is unique due to the presence of both ethyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-[ethyl(methyl)amino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H13N3/c1-4-13(3)10-5-8(2)9(6-11)7-12-10/h5,7H,4H2,1-3H3

InChI Key

RTOIZIFPPKBHQM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C#N

Origin of Product

United States

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